Pyridazin-4-ylboronic acid
Overview
Description
Pyridazin-4-ylboronic acid is a boronic acid derivative characterized by the presence of a pyridazine ring. Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. Boronic acids, including this compound, are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Mechanism of Action
Target of Action
Pyridazin-4-ylboronic acid is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . It has been utilized in the preparation of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors . .
Biochemical Pathways
Given its use in the preparation of pdk1 and protein kinase ck2 inhibitors , it may be involved in pathways related to these kinases.
Result of Action
Given its use in the preparation of potential cancer therapeutics , it may have effects on cell proliferation and survival.
Biochemical Analysis
Biochemical Properties
Pyridazin-4-ylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. For example, this compound has been shown to inhibit proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, it can interact with proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor instance, this compound has been reported to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events . These changes can impact various cellular processes, including cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of reversible covalent bonds with target biomolecules, such as enzymes and receptors. This interaction can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical activity and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. This compound is generally stable under standard laboratory conditions, but its activity can change over time due to factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can maintain its biochemical activity for extended periods, although some degradation may occur under certain conditions . These temporal effects should be taken into account when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage, and understanding these effects is crucial for its potential therapeutic applications. At low to moderate doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and activity. One notable pathway is the polyol pathway, where this compound can inhibit aldose reductase, an enzyme that converts glucose to sorbitol . This inhibition can have therapeutic implications for conditions such as diabetic complications. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, depending on its interactions with intracellular proteins and other biomolecules . These transport and distribution mechanisms influence the compound’s overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its interactions with target biomolecules and its overall biochemical activity .
Preparation Methods
The synthesis of pyridazin-4-ylboronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step directed by a substituent on the pyridazine ring, followed by borylation to introduce the boronic acid group.
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridazines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the C-H or C-F bonds on the pyridazine ring.
Chemical Reactions Analysis
Pyridazin-4-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.
Oxidation and Reduction: This compound can undergo oxidation to form pyridazin-4-ylboronic esters or reduction to form pyridazin-4-ylboranes.
Substitution Reactions: The boronic acid group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions include biaryl compounds, boronic esters, and various substituted pyridazines .
Scientific Research Applications
Pyridazin-4-ylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyridazin-4-ylboronic acid can be compared with other boronic acid derivatives such as:
4-Pyridinylboronic Acid: Similar in structure but with a pyridine ring instead of a pyridazine ring.
2-Pyridinylboronic Acid: Another pyridine-based boronic acid with different reactivity and applications.
Phenylboronic Acid: A simpler boronic acid with a phenyl ring, widely used in organic synthesis and as a building block for more complex molecules.
The uniqueness of this compound lies in its pyridazine ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
pyridazin-4-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2/c8-5(9)4-1-2-6-7-3-4/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXJHSSQBZKCLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=NC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311026 | |
Record name | Pyridazin-4-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-29-7 | |
Record name | Pyridazin-4-ylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083326-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridazin-4-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Pyridazin-4-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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